Methyl 5-(6-octyloxan-2-YL)pentanoate
Description
Methyl 5-(6-octyloxan-2-YL)pentanoate is a methyl ester derivative featuring a pentanoate backbone substituted with a 6-octyloxan-2-yl group. This compound is structurally characterized by a tetrahydropyran (oxane) ring modified with an octyloxy chain at the 6-position, linked to a pentanoate ester. Such esters are frequently employed as intermediates in organic synthesis, particularly in the development of haptens for immunoassays or functional materials .
Properties
CAS No. |
60956-85-6 |
|---|---|
Molecular Formula |
C19H36O3 |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
methyl 5-(6-octyloxan-2-yl)pentanoate |
InChI |
InChI=1S/C19H36O3/c1-3-4-5-6-7-8-12-17-14-11-15-18(22-17)13-9-10-16-19(20)21-2/h17-18H,3-16H2,1-2H3 |
InChI Key |
DXBHGVHQCIDSPR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1CCCC(O1)CCCCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(6-octyloxan-2-yl)pentanoate typically involves esterification reactions. One common method is the reaction of 5-(6-octyloxan-2-yl)pentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process, making it more efficient and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(6-octyloxan-2-yl)pentanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to its corresponding carboxylic acid and alcohol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Major Products Formed
Hydrolysis: 5-(6-octyloxan-2-yl)pentanoic acid and methanol.
Reduction: 5-(6-octyloxan-2-yl)pentanol.
Transesterification: A new ester and methanol.
Scientific Research Applications
Methyl 5-(6-octyloxan-2-yl)pentanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its ester functionality, which can be hydrolyzed in vivo to release active compounds.
Industry: Utilized in the production of fragrances, flavoring agents, and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-(6-octyloxan-2-yl)pentanoate involves its hydrolysis to release the corresponding carboxylic acid and alcohol. This hydrolysis can occur under acidic or basic conditions and is facilitated by esterases in biological systems. The released carboxylic acid and alcohol can then interact with various molecular targets and pathways, depending on the specific application.
Comparison with Similar Compounds
The following analysis compares Methyl 5-(6-octyloxan-2-YL)pentanoate with structurally or functionally related esters, focusing on physical properties, reactivity, and applications.
Structural and Functional Analogues
Methyl 5-((5-(2,4-Bis(Methoxymethoxy)-6-Methylphenyl)-2,2-Dimethyl-4-Oxo-4H-Benzo[d][1,3]Dioxin-7-YL)Oxy)Pentanoate (Compound 7)
- Structure: A methyl pentanoate ester with a complex aromatic substituent containing methoxymethoxy and dioxin groups.
- Physical State : Solid (powder) .
- Applications: Used as a hapten in immunoassay development, highlighting its role in generating antibodies for analytical chemistry .
- Stability : Likely reactive with strong oxidizers, similar to other esters (see Section 2.2).
Ethyl 5-(5-Bromo-1H-Indol-1-YL)Pentanoate
- Structure : Ethyl ester with a bromoindole substituent.
- Molar Mass : 324.21 g/mol.
- Physical State : Colorless liquid.
- Sensitivity : Classified as irritant, requiring storage at 2–8°C .
- Applications: Potential pharmaceutical intermediate due to the bromoindole moiety, which is common in bioactive molecules .
Methyl Butanoate
- Structure : Simpler methyl ester with a four-carbon chain.
- Molar Mass : 102.13 g/mol.
- Physical State : Liquid.
- Applications : Widely used as a flavoring agent and solvent.
- Safety : Requires precautions to avoid inhalation and skin contact .
Methyl 5-(9-(2-(2-Methoxyethoxy)Ethyl)-6-(4-Phenylquinolin-2-YL)-9H-Carbazol-3-YL)-5-(2-Tosylhydrazono)Pentanoate (Compound 10)
- Structure: Methyl pentanoate with carbazole and tosylhydrazone substituents.
- Physical State : Yellow solid (melting point: 148–150°C).
- Applications : Used in materials chemistry, particularly in optoelectronic or polymer research .
Comparative Analysis of Key Properties
*Estimated based on structural analogs.
Key Observations:
Structural Complexity and Physical State: Compounds with aromatic or heterocyclic substituents (e.g., Compound 7, Compound 10) tend to be solids, while simpler esters (e.g., methyl butanoate) or those with linear alkyl chains (e.g., Ethyl 5-(5-bromoindol-YL)pentanoate) are liquids . The 6-octyloxan-2-yl group in the target compound likely increases its molar mass and hydrophobicity compared to methyl butanoate.
Reactivity and Stability :
- Esters with electron-rich substituents (e.g., dioxin in Compound 7) may exhibit reactivity with strong oxidizers, a common trait in ester chemistry .
- Tosylhydrazone-containing compounds (e.g., Compound 10) require controlled storage conditions to prevent decomposition .
Applications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
